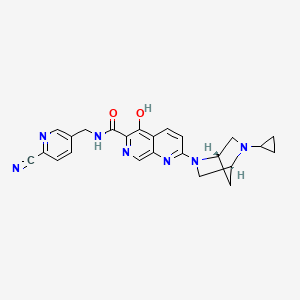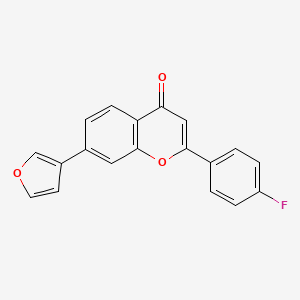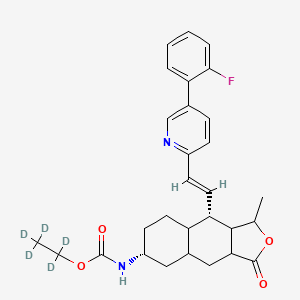
Phd-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has an IC50 value of less than or equal to 5 nanomolar and demonstrates EC50 values of 2.5 micromolar in erythropoietin enzyme-linked immunosorbent assays in both Caco2-HIF1a-HiBiT-clone-1 and Hep3B cell lines . Phd-IN-1 is primarily used in scientific research to study the inhibition of PHD2, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phd-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phd-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.
Aplicaciones Científicas De Investigación
Phd-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of PHD2 and its effects on various chemical pathways.
Biology: Employed in research on hypoxia-inducible factors and their role in cellular responses to low oxygen levels.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to hypoxia, such as anemia and ischemic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PHD2 and related pathways.
Mecanismo De Acción
Phd-IN-1 exerts its effects by inhibiting the activity of prolyl hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that hydroxylates specific proline residues on hypoxia-inducible factor alpha (HIF-α) subunits, leading to their degradation under normoxic conditions. By inhibiting PHD2, this compound stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the cellular response to hypoxia .
Comparación Con Compuestos Similares
Phd-IN-1 is unique in its high potency and selectivity for PHD2 inhibition. Similar compounds include:
Vadadustat: Another PHD inhibitor used in clinical trials for anemia treatment.
Roxadustat: A PHD inhibitor that has been approved for the treatment of anemia in chronic kidney disease.
IOX2: A small-molecule PHD2 inhibitor with similar pharmacophore features.
This compound stands out due to its specific binding interactions with the active site of PHD2 and its high efficacy in stabilizing HIF-α.
Propiedades
Fórmula molecular |
C24H23N7O2 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[(6-cyanopyridin-3-yl)methyl]-2-[(1S,4S)-5-cyclopropyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-5-hydroxy-1,7-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C24H23N7O2/c25-8-15-2-1-14(9-26-15)10-28-24(33)22-23(32)19-5-6-21(29-20(19)11-27-22)31-13-17-7-18(31)12-30(17)16-3-4-16/h1-2,5-6,9,11,16-18,32H,3-4,7,10,12-13H2,(H,28,33)/t17-,18-/m0/s1 |
Clave InChI |
JCPNOBZKCSESTE-ROUUACIJSA-N |
SMILES isomérico |
C1CC1N2C[C@@H]3C[C@H]2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N |
SMILES canónico |
C1CC1N2CC3CC2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)







